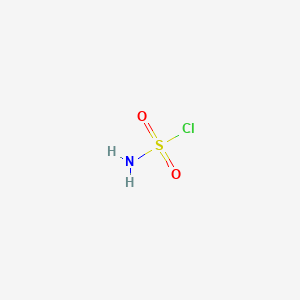
Sulfamoyl chloride
Cat. No. B135185
Key on ui cas rn:
7778-42-9
M. Wt: 115.54 g/mol
InChI Key: QAHVHSLSRLSVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05929072
Procedure details


Sulfamoyl chloride was prepared in situ by cautiously adding to a solution of chlorosulfonyl isocyanate (7.05 g, 0.05 mol) in acetonitrile (50 ml) cooled to 0-5° C., water (0.9 ml) in acetonitrile (5 ml) keeping the temperature below 10° C., whilst stirring for 1 hour. A solution of 1-(prop-2-en-1-yl) aniline (6.65 g, 0.05 mol) and triethylamine (5.05 g, 0.05 mol) was stirred at 0-5° C. and the sulfamoyl chloride prepared above was added slowly keeping the temperature below 10° C., stirring overnight. The reaction was poured into ice-water(100 ml) and the product, 1-phenyl-1-(prop-2-en-1-yl) sulfamide was collected by filtration. This was treated with 2-methylpropionaldehyde and methane sulfonic acid as described previously to give 3,4-dihydro-4-(2-methylethyl)-1-(prop-2-en-1-yl)-1H-2,1,3-benzothiadiazine-2,2-dioxide. This compound was converted to 3,4-dihydro-4-(2-methylethyl)-1-(2-oxoethyl)-1H-2,1,3-benzothiadiazine-2,2-dioxide by methods discussed previously.


Name
1-(prop-2-en-1-yl) aniline
Quantity
6.65 g
Type
reactant
Reaction Step Two



[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four



Name

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][S:2]([N:5]=[C:6]=O)(=[O:4])=[O:3].[CH2:8]([C:11]1(C=[CH:16][CH:15]=[CH:14][CH2:13]1)[NH2:12])[CH:9]=[CH2:10].C([N:20]([CH2:23][CH3:24])[CH2:21][CH3:22])C.[S:25](Cl)(=[O:28])(=[O:27])N>C(#N)C.O>[S:2]([Cl:1])(=[O:4])(=[O:3])[NH2:5].[CH3:10][CH2:9][CH2:8][CH:11]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:24][C:23]=2[N:20]([CH2:21][CH:22]=[CH2:6])[S:25](=[O:28])(=[O:27])[NH:12]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.05 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)N=C=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
1-(prop-2-en-1-yl) aniline
|
|
Quantity
|
6.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C1(N)CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(N)(=O)(=O)Cl
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Six
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
whilst stirring for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 10° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
above was added slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product, 1-phenyl-1-(prop-2-en-1-yl) sulfamide was collected by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This was treated with 2-methylpropionaldehyde and methane sulfonic acid
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(N)(=O)(=O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCC1NS(N(C2=C1C=CC=C2)CC=C)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
